Product packaging for 1-(5-Methylisoxazol-3-yl)ethanone(Cat. No.:CAS No. 24068-54-0)

1-(5-Methylisoxazol-3-yl)ethanone

Cat. No.: B1589500
CAS No.: 24068-54-0
M. Wt: 125.13 g/mol
InChI Key: KYVXYWKQFCSMHL-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Moiety in Chemical Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its unique electronic and structural properties contribute to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com The isoxazole nucleus is a key component in numerous commercially available drugs, highlighting its importance in therapeutic development. nih.gov Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The development of new synthetic strategies for creating diverse isoxazole derivatives is a continuous focus of research, aiming to expand the library of bioactive compounds. nih.govmdpi.com

Overview of 1-(5-Methylisoxazol-3-yl)ethanone as a Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis due to the presence of two reactive sites: the acetyl group and the isoxazole ring itself. The ketone functionality allows for a variety of transformations, including condensations, reductions, and alpha-functionalizations. For instance, the acetyl group can undergo Claisen-Schmidt condensation with various aldehydes to form chalcone-like structures, which are precursors to a wide range of heterocyclic compounds with potential biological activities.

While specific, detailed research explicitly starting from this compound is not extensively documented in readily available literature, the reactivity of the acetyl group attached to a heterocyclic ring is a well-established principle in organic synthesis. This compound is a precursor for the synthesis of more complex molecules. For example, a study on the synthesis of imidazolone (B8795221) derivatives bearing a sulfonamide functional group utilized sulfamethoxazole (B1682508), a compound containing the 5-methylisoxazole (B1293550) core, in a multi-step reaction, demonstrating the utility of this core structure in building larger, bioactive molecules. rsc.org

The isoxazole ring in this compound can also participate in or direct various chemical transformations. The nitrogen and oxygen heteroatoms influence the electron distribution within the ring, affecting its reactivity and the acidity of adjacent protons. This allows for selective modifications at different positions of the isoxazole ring, further expanding its synthetic utility.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number24068-54-0
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Boiling Point230.057 °C at 760 mmHg
Density1.105 g/cm³
LogP1.18560

Spectroscopic Data of this compound

While a comprehensive, publicly available academic spectroscopic analysis for this compound is limited, general spectroscopic features for isoxazole derivatives are well-characterized.

SpectroscopyExpected FeaturesReference
¹H NMR Signals for the methyl group on the isoxazole ring, the acetyl methyl group, and the proton on the isoxazole ring. scienceopen.com
¹³C NMR Resonances for the carbonyl carbon, the isoxazole ring carbons, and the methyl carbons. scienceopen.com
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and C=N stretching of the isoxazole ring. researchgate.net
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov

Historical Context of Isoxazole Synthesis and Applications

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. nih.gov One of the earliest and most fundamental methods for synthesizing the isoxazole ring is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govorganic-chemistry.org This latter method has proven to be particularly versatile and is still widely used today, with modern advancements focusing on catalyst development to improve regioselectivity and efficiency. organic-chemistry.org

Over the decades, the synthetic toolbox for isoxazoles has expanded significantly to include various metal-catalyzed and metal-free methodologies. organic-chemistry.orgnih.gov These advancements have enabled the synthesis of a vast array of substituted isoxazoles, facilitating the exploration of their structure-activity relationships. The historical development of isoxazole synthesis has been driven by the continuous discovery of their diverse applications, particularly in the pharmaceutical industry where they are integral components of drugs for treating a wide range of conditions. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B1589500 1-(5-Methylisoxazol-3-yl)ethanone CAS No. 24068-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)7-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVXYWKQFCSMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456822
Record name 1-(5-methylisoxazol-3-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-54-0
Record name 1-(5-methylisoxazol-3-yl)ethanone
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Record name 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
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Record name 1-(5-Methylisoxazol-3-yl)ethanone
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Synthetic Methodologies for 1 5 Methylisoxazol 3 Yl Ethanone and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of the isoxazole (B147169) core, which is central to 1-(5-methylisoxazol-3-yl)ethanone, primarily involve condensation and cycloaddition reactions. These routes offer versatility in introducing a wide range of substituents at various positions on the heterocyclic ring.

Reaction of 5-methylisoxazole (B1293550) with acetyl chloride in the presence of a base

While direct acylation of 5-methylisoxazole with acetyl chloride in the presence of a base is a plausible method for the synthesis of this compound, specific details and reaction conditions for this direct transformation are not extensively documented in the provided search results. The synthesis often proceeds through the construction of the isoxazole ring with the acetyl group already incorporated or introduced via a precursor.

Condensation Reactions in Isoxazole Synthesis

Condensation reactions are a cornerstone of isoxazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). core.ac.uk This approach allows for the formation of the isoxazole ring with a variety of substitution patterns.

One of the earliest and most fundamental methods is the Claisen isoxazole synthesis, which involves the condensation of β-keto esters with hydroxylamine. youtube.com The reaction can proceed in two different directions to yield either isoxazolin-3-ones (which exist predominantly as 3-hydroxyisoxazoles) or isoxazolin-5-ones, with the outcome influenced by the substitution pattern of the β-keto ester and the reaction work-up conditions. youtube.com

More contemporary condensation approaches utilize primary nitro compounds. For instance, the reaction of primary activated nitro compounds with enolizable ketones, such as β-diketones, in the presence of a catalytic tertiary amine and a Cu(II) salt, can produce highly functionalized isoxazoles. rsc.org Specifically, 5-methyl trisubstituted isoxazoles have been selectively obtained in high yields (85–93%) using this method. rsc.org Another variation involves the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) in water with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under ultrasonication to form isoxazoline (B3343090) N-oxides. rsc.org

A convenient route for preparing substituted isoxazoles involves refluxing chalcones with hydroxylamine hydrochloride in ethanol. sphinxsai.com

Table 1: Examples of Condensation Reactions for Isoxazole Synthesis

ReactantsCatalyst/ReagentsProduct TypeReference
β-Keto Esters, Hydroxylamine-Isoxazolin-3-ones or Isoxazolin-5-ones youtube.com
Primary Activated Nitro Compounds, Enolizable KetonesTertiary Amine, Cu(II) SaltHighly Functionalized Isoxazoles rsc.org
Aromatic Aldehydes, Ethyl NitroacetateDABCO, Water, UltrasonicationIsoxazoline N-oxides rsc.org
Chalcones, Hydroxylamine HydrochlorideEthanolSubstituted Isoxazoles sphinxsai.com

Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing the isoxazole ring. rsc.orgmdpi.com This reaction typically involves a nitrile oxide as the 1,3-dipole and an alkyne or an alkene as the dipolarophile. rsc.orgresearchgate.net

Nitrile oxides are often unstable and are usually generated in situ from precursors like aldoximes or nitroalkanes. core.ac.ukmdpi.com The reaction of in situ generated nitrile oxides with terminal alkynes is a highly regioselective method for preparing 3,5-disubstituted isoxazoles. organic-chemistry.org This can be achieved using a copper(I)-catalyzed reaction. organic-chemistry.org

Intramolecular nitrile oxide cycloaddition (INOC) offers an efficient route to fused isoxazole ring systems. mdpi.com For instance, an N-propargylbenzimidazole oxime can undergo an intramolecular [3+2] cycloaddition to form a tetracyclic isoxazole. mdpi.com This method is particularly useful for synthesizing isoxazoles with a 3,4-substitution pattern, which can be challenging to obtain through conventional intermolecular cycloadditions. mdpi.com

Hypervalent iodine(III) species can catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to produce polycyclic isoxazole derivatives in high yields. mdpi.com Solid-phase synthesis has also been employed, where resin-bound alkynes undergo 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazoles. nih.gov

Table 2: Examples of Cycloaddition Reactions for Isoxazole Synthesis

Dipole (Precursor)DipolarophileCatalyst/ReagentsProduct TypeReference
Nitrile Oxide (from Aldoxime)Terminal AlkyneCopper(I)3,5-Disubstituted Isoxazoles organic-chemistry.org
N-propargylbenzimidazole oximeInternal AlkyneBleach, DCMTetracyclic Isoxazole mdpi.com
Alkyne-tethered AldoximeInternal AlkyneHypervalent Iodine(III)Polycyclic Isoxazoles mdpi.com
Nitrile OxideResin-bound Alkyne-Solid-supported Isoxazoles nih.gov

Advanced Synthetic Strategies and Improvements

To enhance efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed. These include multicomponent reactions and the use of novel reaction media like ionic liquids.

Biginelli Reaction Protocols for Isoxazole Derivatives

The Biginelli reaction is a well-known multicomponent reaction that typically produces dihydropyrimidines from an aldehyde, a β-ketoester, and urea. organic-chemistry.org While the classic Biginelli reaction does not directly yield isoxazoles, its principles have been adapted, and the resulting pyrimidine (B1678525) structures can be found alongside other heterocyclic motifs, including isoxazoles, in pharmacologically active molecules. researchgate.netmdpi.com The search results indicate that the presence of an isoxazole ring can potentiate the antimicrobial activity of pyrimidine compounds derived from Biginelli-type reactions. mdpi.com However, a direct Biginelli protocol for the synthesis of this compound or other isoxazoles is not explicitly described.

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) have emerged as green and efficient media for the synthesis of isoxazoles. They offer advantages such as thermal stability, non-volatility, and recyclability. scielo.br

An environmentally friendly, one-pot synthesis of 3,5-disubstituted isoxazoles involves the reaction of β-diketones with hydroxylamine hydrochloride in a butylmethylimidazolium (B1222432) salt ([BMIM]X) ionic liquid, resulting in excellent yields. nih.govresearchgate.net This method avoids the use of volatile organic solvents and allows for the recovery and reuse of the ionic liquid. nih.gov

The cyclocondensation of β-enamino ketones with hydroxylamine in ionic liquids like [HMIM][HSO4] also provides an efficient route to bis-isoxazoles with high regioselectivity and in good yields with short reaction times. lookchem.com The ionic liquid in this case can act as both a solvent and an acid catalyst. lookchem.com Furthermore, the synthesis of isoxazol-5(4H)-ones has been achieved through a multicomponent reaction catalyzed by an acidic ionic liquid, with yields ranging from 20-96%. scielo.br

Table 3: Ionic Liquid Mediated Synthesis of Isoxazoles

ReactantsIonic LiquidProduct TypeKey AdvantagesReference
β-Diketone, Hydroxylamine Hydrochloride[BMIM]Br3,5-Disubstituted IsoxazolesEnvironmentally friendly, recyclable IL, excellent yields nih.govresearchgate.net
β-Enamino Ketone, Hydroxylamine[HMIM][HSO4]Bis-isoxazolesHigh regioselectivity, good yields, short reaction times lookchem.com
Aldehyde, β-Ketoester, HydroxylamineAcidic Ionic LiquidIsoxazol-5(4H)-onesMulticomponent reaction, variable yields scielo.br

Catalytic Approaches

Catalytic methods are fundamental to modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. In the synthesis of isoxazole derivatives, various catalytic systems are employed. For instance, the synthesis of 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones, a related isoxazole structure, can be effectively catalyzed by citric acid in water. orientjchem.org This approach represents a green chemistry method, utilizing a mild, environmentally benign catalyst. orientjchem.org

In the synthesis of derivatives, such as the reduction of a similar ketone, 1-[5-(3-Chloro-phenyl)-isoxazol-3-yl]-ethanone, to its corresponding alcohol, asymmetric transfer hydrogenation can be achieved using a ruthenium catalyst like (R,R)-TsDPEN)(p-cymene)Ru(II)Cl. google.com This highlights the use of transition metal catalysts to achieve specific stereochemical outcomes. Another catalytic system involves the use of (S)-2-Methyl-CBS-oxaborolidine for the asymmetric reduction of the same ketone, demonstrating the application of borane-based catalysts in achieving enantioselectivity. google.com While specific examples utilizing the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst for the direct synthesis of this compound are not prominently detailed in the reviewed literature, the broader application of diverse catalytic strategies in the synthesis of isoxazoles is well-established.

One-Pot, Multi-component Reactions

One-pot, multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. orientjchem.orgrsc.org These reactions minimize waste and simplify purification processes. orientjchem.org

The synthesis of isoxazol-5(4H)-one derivatives, for example, has been accomplished through a one-pot, three-component reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride, using citric acid as a catalyst in water. orientjchem.org This method is notable for its high yields (70-90%), mild reaction conditions, and convenient work-up. orientjchem.org The versatility of this protocol was demonstrated by using a variety of aromatic aldehydes, which all produced good yields within 5-24 hours. orientjchem.org

Another sophisticated application of MCRs is the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This involves a three-component reaction between an alkyl isocyanide, an acetylenic ester (like dimethyl acetylenedicarboxylate), and a 4-arylidene-3-methylisoxazol-5(4H)-one derivative. nih.gov The reaction proceeds through the formation of a zwitterionic intermediate followed by a 1,3-dipolar cycloaddition. nih.gov Such methods showcase the power of MCRs to rapidly generate molecular complexity. rsc.orgnih.gov

Below is a table summarizing the synthesis of various (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones via a one-pot, three-component reaction, highlighting the efficiency of the method with different aldehydes. orientjchem.org

Table 1: Synthesis of (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones via One-Pot Reaction

Entry Aldehyde Time (h) Yield (%)
1 Benzaldehyde 5 90
2 4-Methylbenzaldehyde 6 88
3 4-Methoxybenzaldehyde 6 85
4 4-Chlorobenzaldehyde 8 85
5 4-Bromobenzaldehyde 8 82
6 3-Nitrobenzaldehyde 12 80
7 4-Nitrobenzaldehyde 12 80
8 Cinnamaldehyde 24 70

Data sourced from the Oriental Journal of Chemistry. orientjchem.org

Industrial Production Methodologies

The industrial synthesis of pharmaceutical intermediates and active ingredients demands robust, scalable, and cost-effective processes. For compounds like this compound and its derivatives, production methodologies are designed for large-scale output while maintaining high purity and consistency. A representative industrial process for a similar compound, 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone, involves the reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with a Grignard reagent such as methylmagnesium chloride (CH₃MgX, where X is a halogen) in a suitable solvent like toluene (B28343) or tetrahydrofuran. google.com

Scalability and Efficiency Considerations

Scaling a chemical synthesis from the laboratory bench to an industrial plant presents significant challenges, including reaction control, heat management, and material handling. almacgroup.com Efficiency is paramount, aiming to maximize product yield while minimizing costs, energy consumption, and waste generation. orientjchem.org

In batch production, which is a common mode of operation, simply increasing the size of the reaction vessel can lead to issues with mixing and temperature control, potentially affecting yield and purity. almacgroup.com The process described in a patent for a related isoxazole derivative, which starts with 82.1 g of the ketone for a reduction reaction, illustrates a lab-scale process that would need significant engineering to be scaled up to produce metric tons. google.com The move towards continuous manufacturing is a key strategy to enhance scalability and efficiency. almacgroup.com

Continuous Flow Reactors and Automated Systems

Continuous flow chemistry offers a modern solution to many of the challenges of large-scale batch production. almacgroup.com In a continuous flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. almacgroup.com

The benefits of continuous flow reactors include:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly reactive or hazardous materials.

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control.

Consistent Product Quality: Automated systems and Process Analytical Technology (PAT) can monitor the reaction in real-time, ensuring consistent output and allowing for immediate adjustments. almacgroup.com

Increased Productivity: By running continuously, these systems can achieve high throughput, with some processes producing over 500 metric tons of active compound in a year. almacgroup.com

Flexibility and Automation: Modular flow units can be easily replicated or reconfigured, reducing reliance on manpower and enabling decentralized manufacturing. almacgroup.com

Table 2: Comparison of Batch Processing vs. Continuous Flow

Feature Batch Processing Continuous Flow Processing
Scale Limited by vessel size Scaled by running for longer times
Heat Transfer Often poor and difficult to control Excellent and precise control
Safety Higher risk with large volumes Inherently safer with small volumes
Consistency Potential for batch-to-batch variation High consistency, steady-state operation
Automation More complex to fully automate Readily integrated with PAT and automation

Information adapted from Almac Group literature. almacgroup.com

Advanced Purification Techniques

Purification is a critical step in ensuring the final product meets stringent quality standards. At an industrial scale, purification methods must be efficient and capable of handling large volumes of material.

Column Chromatography: While commonly used in the lab, as seen in the purification of an oxadiazole derivative using a petroleum ether:ethyl acetate (B1210297) system, scaling up column chromatography for industrial production can be costly and generate significant solvent waste. biomedres.us However, automated, large-scale chromatography systems are used for high-value products.

Crystallization: A more common and economical method for industrial-scale purification is crystallization. This technique involves dissolving the crude product in a suitable solvent at a high temperature and then allowing it to cool, causing the desired compound to crystallize out in a pure form, leaving impurities behind in the solvent. google.com A patent for a related compound describes a purification process involving dissolution in dichloromethane, extraction with aqueous HCl, neutralization, and subsequent crystallization from the aqueous mixture. google.com This multi-step liquid-liquid extraction and crystallization process is a robust method for achieving high purity on a large scale. google.com

Chemical Reactivity and Transformation Studies of 1 5 Methylisoxazol 3 Yl Ethanone

Types of Chemical Reactions

Oxidation Reactions and Derived Products (e.g., carboxylic acids, aldehydes)

The methyl ketone moiety of 1-(5-methylisoxazol-3-yl)ethanone can be oxidized to a carboxylic acid through the haloform reaction. youtube.commasterorganicchemistry.comnih.gov This reaction is a well-established method for converting methyl ketones into carboxylic acids. youtube.com When this compound is treated with a halogen (such as iodine, bromine, or chlorine) in the presence of excess base (like sodium hydroxide), it undergoes exhaustive halogenation at the methyl group's alpha-carbon. masterorganicchemistry.comlibretexts.org

The resulting intermediate, a trihalomethyl ketone, is then subjected to nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. This step leads to the cleavage of the carbon-carbon bond and the expulsion of the trihalomethyl anion (CX3⁻), which is a good leaving group due to the inductive stabilization from the three halogen atoms. youtube.comyoutube.com The final products of the reaction, after an acidic workup, are 5-methylisoxazole-3-carboxylic acid and a haloform (CHX₃), such as iodoform (B1672029) (CHI₃), which is a distinctive yellow solid. youtube.comyoutube.com The haloform reaction is a rare example of the oxidation of a ketone to a carboxylic acid. masterorganicchemistry.com

Reactant Reagents Product By-product
This compound1. I₂, NaOH (excess) 2. H₃O⁺5-Methylisoxazole-3-carboxylic acidIodoform (CHI₃)
This compound1. Br₂, NaOH (excess) 2. H₃O⁺5-Methylisoxazole-3-carboxylic acidBromoform (CHBr₃)
This compound1. Cl₂, NaOH (excess) 2. H₃O⁺5-Methylisoxazole-3-carboxylic acidChloroform (CHCl₃)

Reduction Reactions and Derived Products (e.g., alcohols)

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbon of the ketone's carbonyl group. pressbooks.pub

This initial attack results in the formation of an alkoxide intermediate. A subsequent acidic workup protonates the negatively charged oxygen atom, yielding the final product, 1-(5-methylisoxazol-3-yl)ethanol. pressbooks.pub This reduction is a common and efficient method for the synthesis of alcohols from ketones.

Reactant Reagents Product
This compound1. NaBH₄, Methanol 2. H₃O⁺1-(5-Methylisoxazol-3-yl)ethanol

Nucleophilic Substitution Reactions and Derived Products

The α-carbon of this compound, the carbon adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in substitution reactions. A key example is α-halogenation under acidic conditions. mdpi.comlibretexts.org

When treated with a halogen (like Br₂) in the presence of an acid catalyst (such as H⁺), the ketone first tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen in a nucleophilic manner. A subsequent deprotonation of the carbonyl oxygen yields the α-halogenated ketone, for instance, 1-(5-methylisoxazol-3-yl)-2-bromoethanone. libretexts.org Unlike base-promoted halogenation, the acidic conditions prevent overreaction, allowing for the isolation of the monohalogenated product. libretexts.org

Reactant Reagents Product
This compoundBr₂, H⁺ (catalytic)1-(5-Methylisoxazol-3-yl)-2-bromoethanone

Reaction Mechanisms and Pathways

Mechanism of Action with Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles that readily react with ketones like this compound to form tertiary alcohols. pressbooks.puborganic-chemistry.org The reaction mechanism proceeds in two main steps. pressbooks.pubchemguide.co.uk

First, the nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the isoxazole (B147169) ketone. byjus.com This forms a new carbon-carbon bond and breaks the carbonyl's pi (π) bond, with the electrons moving to the oxygen atom. This creates a tetrahedral alkoxide intermediate, where the oxygen is negatively charged and stabilized by the magnesium halide (MgX⁺). pressbooks.pub

In the second step, an aqueous acidic workup (e.g., with H₃O⁺) is performed. The alkoxide is protonated by the acid, leading to the formation of a neutral tertiary alcohol. chemguide.co.ukyoutube.com The specific R-group from the Grignard reagent determines the structure of the final alcohol product.

Reactant Reagents Intermediate Final Product
This compound1. CH₃MgBr 2. H₃O⁺Magnesium alkoxide complex2-(5-Methylisoxazol-3-yl)propan-2-ol
This compound1. PhMgBr 2. H₃O⁺Magnesium alkoxide complex1-Phenyl-1-(5-methylisoxazol-3-yl)ethanol

Mechanism of Action with Organolithium Compounds

Organolithium reagents (R-Li) are even more potent nucleophiles than Grignard reagents and react with ketones in a similar fashion. masterorganicchemistry.com The mechanism of their reaction with this compound is a nucleophilic addition to the carbonyl group. youtube.commasterorganicchemistry.com

The reaction begins with the addition of the organolithium reagent to the ketone. The highly polarized carbon-lithium bond results in a carbanionic character for the carbon atom, which attacks the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This nucleophilic attack breaks the C=O pi bond, generating a lithium alkoxide intermediate. chemistrysteps.com

This intermediate is stable until a mild acidic workup is performed. masterorganicchemistry.com The addition of a proton source, such as dilute acid or ammonium (B1175870) chloride, neutralizes the alkoxide, protonating the oxygen to yield the final tertiary alcohol product. masterorganicchemistry.commasterorganicchemistry.com

Reactant Reagents Intermediate Final Product
This compound1. n-BuLi 2. H₃O⁺Lithium alkoxide2-(5-Methylisoxazol-3-yl)hexan-2-ol
This compound1. PhLi 2. H₃O⁺Lithium alkoxide1-Phenyl-1-(5-methylisoxazol-3-yl)ethanol

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a key class of reactions for the construction of cyclic and heterocyclic systems. In the context of isoxazole derivatives, these reactions can lead to the formation of complex polycyclic structures. For instance, functionalized 5,5-disubstituted isoxazolines can undergo intramolecular cyclization/methylation reactions to produce spiroisoxazolines. nih.gov This process often involves the use of a base, such as sodium hydride, to generate a nucleophilic center which then attacks an internal electrophilic site, leading to ring closure. nih.gov Subsequent methylation can then occur to furnish the final spirocyclic product. nih.gov

The efficiency and regioselectivity of these cyclizations can be influenced by several factors, including the nature of the substituents on the isoxazoline (B3343090) ring and the reaction conditions employed. nih.gov Theoretical studies, such as those using DFT/B3LYP and MP2 calculations, have been employed to understand the mechanisms and activation barriers of such cyclization processes, for example, in the case of β-nitroso-o-quinone methides. birmingham.ac.ukkozielewicz.com These studies reveal that the reaction pathways and energy barriers can be significantly affected by the solvent, with some solvents like acetic acid drastically lowering activation barriers. birmingham.ac.uk

Tautomerization Processes

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, is a relevant concept for this compound and its derivatives. The potential for keto-enol tautomerism exists due to the presence of the acetyl group. Furthermore, derivatives of this compound can exhibit more complex tautomeric equilibria.

For example, in the synthesis of certain thiazole (B1198619) derivatives, the existence of tautomeric forms can influence the reaction pathway and the final product structure. Spectroscopic techniques like 1H-NMR are crucial for identifying and characterizing the different tautomers present in a sample. nih.gov The chemical shifts of specific protons, such as an imidazole (B134444) proton, can provide definitive evidence for the predominant tautomeric form in solution. nih.gov The study of tautomerism is also significant in understanding the properties and reactivity of azo dyes derived from heterocyclic ketones, where azo-hydrazone tautomerism is a common feature. nih.gov

Derivatization Strategies for Novel Compounds

This compound serves as a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds through various derivatization strategies.

Synthesis of Thiadiazine Derivatives

The reaction of α-bromoketone derivatives, which can be prepared from this compound, with thiosemicarbazone derivatives provides a route to thiazole derivatives, and by extension, can be adapted for the synthesis of related sulfur-nitrogen heterocycles like thiadiazines. nih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the reaction of carboxylic acids with thiosemicarbazide. ijpcbs.com These derivatives have garnered significant attention due to their diverse pharmacological activities. nih.govnih.gov

Starting MaterialReagentProduct TypeRef.
Benzoic acidThiosemicarbazide5-phenyl-1,3,4-thiadiazol-2-amine ijpcbs.com
5-Aryl substituted 1,3,4-thiadiazole-2-amineAmidesAmide derivatives nih.gov

Synthesis of Pyrazolidine Derivatives

Pyrazolidine and its derivatives, such as pyrazolidinediones, represent another class of compounds that can be synthesized utilizing the core structure of this compound. The synthesis of 4-arylidene-1,2-diphenyl-3,5-pyrazolidinedione highlights a common synthetic route to this class of compounds. nih.gov Pyrazolone derivatives, which are structurally related to pyrazolidines, can be synthesized through the condensation of β-ketoesters with hydrazines. ijpsr.com For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established method for preparing 1-phenyl-3-methyl-5-pyrazolone. researchgate.net

Reactant 1Reactant 2ProductRef.
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneAromatic aldehydes4,4'-(arylmethylene) bis (1H-pyrazol-5-ols) ijpsr.com
EthylacetoacetateHydrazides1-long chain alkanoyl/ alkenoyl/ hydroxyalkenoyl-3-methyl-1H-pyrazol-5(4H)-ones ijpsr.com

Synthesis of Azo Dyes and Metal Complexes

Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.govchemmethod.com The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species. unb.caiiardjournals.org this compound can be a precursor to heterocyclic amines that serve as the coupling component in the synthesis of novel azo dyes. nih.gov

These azo dyes can further act as ligands to form metal complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and others. chemmethod.comchemmethod.comnih.gov The synthesis of these complexes is generally achieved by reacting the azo dye ligand with a metal salt in an appropriate solvent, often under reflux. chemmethod.comchemmethod.com The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligand. chemmethod.com

LigandMetal SaltMolar Ratio (M:L)Ref.
Azo-Schiff base ligandCoCl₂, NiCl₂, CrCl₃, MnCl₂, CuCl₂1:2 chemmethod.com
Azo dye ligand (L) and Metformin (Met)Co(II), Ni(II), Cu(II), Cd(II) chlorides1:1:1 (M:L:Met) nih.gov

Synthesis of Thiazole Derivatives

Thiazole and its derivatives are an important class of heterocyclic compounds with diverse applications. bepls.comresearchgate.net A common and versatile method for the synthesis of thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net The α-bromoketone derived from this compound can be reacted with various thioamides or thiourea (B124793) to yield a wide range of substituted thiazoles. nih.govresearchgate.net For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines or thiosemicarbazone derivatives leads to the formation of new thiazole-containing compounds. nih.gov

α-HaloketoneThioamide/Thiourea SourceCatalyst/ConditionsProduct TypeRef.
Acetyl acetone (B3395972) or ethyl acetoacetateThioureaNBS, PEG-400, Microwave1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate bepls.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-aminothiazoleEthanol, refluxImidazo[2,1-b]thiazole derivative nih.gov

Synthesis of Pyrazole (B372694) Derivatives

The transformation of this compound into pyrazole derivatives is a notable area of study. Pyrazoles are a class of heterocyclic compounds recognized for their presence in a wide range of biologically active molecules. The synthesis often involves the reaction of a β-diketone, which can be formed from this compound, with a hydrazine (B178648) derivative. organic-chemistry.org The reaction proceeds via a condensation reaction followed by cyclization to form the pyrazole ring. jmchemsci.com

One common method involves the initial conversion of the starting ethanone (B97240) into a 1,3-diketone. This intermediate is then reacted with a hydrazine, such as hydrazine hydrate (B1144303) or phenylhydrazine, to yield the corresponding pyrazole. organic-chemistry.org The conditions for this reaction can be varied, with some methods employing catalysts like nano-ZnO for a more environmentally friendly approach. nih.gov The choice of hydrazine determines the substituent on the pyrazole nitrogen. For instance, using hydrazine hydrate results in an N-unsubstituted pyrazole, while using an arylhydrazine leads to an N-arylpyrazole.

Another approach involves the 1,3-dipolar cycloaddition of a diazo compound with an activated alkyne, which can be derived from the starting ethanone. This method provides a high degree of regioselectivity in the formation of the pyrazole ring. nih.gov

Starting MaterialReagentsProduct ClassRef.
This compound derived 1,3-diketoneHydrazine HydrateN-Unsubstituted Pyrazoles organic-chemistry.org
This compound derived 1,3-diketonePhenylhydrazineN-Phenylpyrazoles nih.gov
This compound derived alkyneDiazo CompoundsSubstituted Pyrazoles nih.gov

This table summarizes common synthetic routes to pyrazole derivatives starting from this compound.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are another important class of heterocyclic compounds that can be synthesized from this compound. A common synthetic pathway involves the conversion of the starting ketone into a corresponding acid hydrazide. This acid hydrazide then serves as a key intermediate for the construction of the 1,3,4-oxadiazole ring. researchgate.net

Several methods exist for the cyclization of the acid hydrazide to form the 1,3,4-oxadiazole. One approach is the reaction of the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). researchgate.netnih.gov This results in the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the 5-methylisoxazol-3-yl group and the other is derived from the carboxylic acid used. researchgate.net

Alternatively, the acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate can then be cyclized to a 2-thioxo-1,3,4-oxadiazole derivative. researchgate.net Further reactions, such as the Mannich reaction, can be performed on the thiol group to introduce additional diversity. jchemrev.comjchemrev.com

IntermediateReagentsProduct ClassRef.
5-Methylisoxazole-3-carbohydrazideAromatic Carboxylic Acid, POCl32-Aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles researchgate.net
5-Methylisoxazole-3-carbohydrazideCarbon Disulfide, Base5-(5-Methylisoxazol-3-yl)-1,3,4-oxadiazole-2-thiol researchgate.net
5-(5-Methylisoxazol-3-yl)-1,3,4-oxadiazole-2-thiolFormaldehyde, Amine5-(5-Methylisoxazol-3-yl)-3-(aminomethyl)-1,3,4-oxadiazole-2-thiones jchemrev.comjchemrev.com

This table outlines synthetic strategies for 1,3,4-oxadiazole derivatives originating from this compound.

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from this compound typically involves a multi-step process. A key starting material for many quinazolinone syntheses is anthranilic acid or its derivatives. nih.govnih.gov The isoxazole moiety from the starting ketone would be incorporated into the final quinazolinone structure through a suitable synthetic strategy.

A common route to quinazolinones is the reaction of an N-acylanthranilic acid with a primary amine or ammonia. The N-acylanthranilic acid can be prepared by acylating anthranilic acid. In this context, a derivative of this compound, such as the corresponding acid chloride, could be used to acylate the anthranilic acid. The resulting N-(5-methylisoxazol-3-ylcarbonyl)anthranilic acid can then be cyclized to form a benzoxazinone (B8607429) intermediate. nih.gov This benzoxazinone can subsequently react with various amines or hydrazine to yield the desired quinazolinone derivatives. nih.gov

IntermediateReagentsProduct ClassRef.
N-(5-Methylisoxazol-3-ylcarbonyl)anthranilic acidAcetic Anhydride2-(5-Methylisoxazol-3-yl)-3,1-benzoxazin-4-one nih.gov
2-(5-Methylisoxazol-3-yl)-3,1-benzoxazin-4-oneHydrazine Hydrate3-Amino-2-(5-methylisoxazol-3-yl)quinazolin-4(3H)-one nih.gov
2-(5-Methylisoxazol-3-yl)-3,1-benzoxazin-4-onePrimary Amines3-Substituted-2-(5-methylisoxazol-3-yl)quinazolin-4(3H)-ones nih.gov

This table illustrates the synthesis of quinazolinone derivatives incorporating the this compound moiety.

Synthesis of Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from this compound can be achieved through various synthetic methodologies. One of the prominent methods is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound. nih.gov

To utilize this method, this compound would first need to be converted into an appropriate α,β-unsaturated ketone (a chalcone (B49325) derivative). This can be accomplished through a Claisen-Schmidt condensation with a suitable aldehyde. The resulting chalcone, bearing the 5-methylisoxazol-3-yl group, can then react with TosMIC in the presence of a base to form the pyrrole ring. nih.gov

Another approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While not a direct transformation of the starting ethanone, it could be synthetically elaborated into a 1,4-dicarbonyl compound that incorporates the 5-methylisoxazol-3-yl moiety, which could then be cyclized to the corresponding pyrrole.

Starting MaterialReagentsProduct ClassRef.
Chalcone derived from this compoundTosylmethyl isocyanide (TosMIC), BaseSubstituted Pyrroles nih.govnih.gov
1,4-Dicarbonyl compound derived from this compoundPrimary Amine or AmmoniaSubstituted Pyrroles nih.gov

This table presents methods for the synthesis of pyrrole derivatives from this compound.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of 1-(5-Methylisoxazol-3-yl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum provide key insights into the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl protons of the ethanone (B97240) group, the methyl protons on the isoxazole (B147169) ring, and the proton on the isoxazole ring are observed. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃ (ethanone)~2.6Singlet
CH₃ (isoxazole)~2.5Singlet
H (isoxazole ring)~6.4Singlet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ethanone group, the carbons of the isoxazole ring, and the methyl carbons. The chemical shifts of these carbons are indicative of their chemical environment and hybridization.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (ethanone)~192
C (isoxazole ring, C=N)~169
C (isoxazole ring, C-O)~160
C-H (isoxazole ring)~103
CH₃ (ethanone)~27
CH₃ (isoxazole)~12

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. nih.gov

A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. Other significant peaks include those for C=N stretching of the isoxazole ring, C-O stretching, and C-H stretching and bending vibrations of the methyl groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1710
C=N (Isoxazole)~1610
C-O (Isoxazole)~1250
C-H (Alkyl)~2900-3000

Note: Wavenumbers are approximate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. These transitions are associated with the conjugated system of the isoxazole ring and the carbonyl group. The specific wavelengths of maximum absorbance are useful for quantitative analysis and for confirming the presence of the chromophoric system.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying this compound in complex mixtures, such as reaction products or biological samples. rrpharmacology.ru The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis (CHN/AAS)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For this compound (C₆H₇NO₂), the theoretical percentages of these elements can be calculated. Experimental values obtained from CHN analysis are then compared to the theoretical values to confirm the empirical and molecular formula of the synthesized compound. Atomic Absorption Spectroscopy (AAS) is generally not used for this type of organic molecule unless specific metal analysis is required.

Table 4: Theoretical Elemental Composition of this compound (C₆H₇NO₂)

ElementPercentage (%)
Carbon (C)57.59
Hydrogen (H)5.64
Nitrogen (N)11.20
Oxygen (O)25.57

Thermal Analysis (TGA & DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. For the compound this compound, detailed experimental data from TGA and comprehensive DSC studies are not widely available in publicly accessible scientific literature.

However, some physical properties have been reported. The melting point of this compound has been documented to be in the range of 168-169 °C . This temperature represents the point at which the solid compound transitions into a liquid state. In a typical DSC analysis, this event would be observed as an endothermic peak on the DSC curve, with the peak maximum corresponding to the melting point.

Table 1: Reported Melting Point of this compound

PropertyValue
Melting Point168-169 °C

Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition profile of this compound. A TGA curve plots the percentage of mass loss against temperature. This analysis would reveal the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. Such data is crucial for understanding the compound's stability under thermal stress and for determining its shelf-life and handling conditions. Unfortunately, specific TGA data for this compound is not currently available in the surveyed literature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 1-(5-Methylisoxazol-3-yl)ethanone, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the absence of specific studies on this compound, it is worth noting that docking studies have been performed on other isoxazole-containing molecules. For instance, various isoxazole (B147169) derivatives have been evaluated as inhibitors of enzymes like cyclooxygenases (COX) and carbonic anhydrase. nih.govnih.gov Such studies typically involve preparing the 3D structure of the ligand and the protein and then using a docking algorithm to predict the most likely binding pose and estimate the binding affinity, often expressed as a docking score in kcal/mol. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. bonviewpress.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

While no QSAR models have been specifically developed for a series of compounds based on the this compound scaffold, the methodology has been successfully applied to other isoxazole derivatives. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to identify the structural requirements for isoxazole derivatives to act as agonists for the farnesoid X receptor. mdpi.com Similarly, QSAR models have been developed for isoxazole derivatives targeting coxsackievirus B3 and for their anti-inflammatory properties. nih.govresearchgate.netnih.gov These studies help in designing more potent compounds by modifying their structural features based on the model's predictions.

Predicting Reactivity and Biological Activity

Computational chemistry offers various tools to predict the chemical reactivity and potential biological activity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. The energy gap between HOMO and LUMO can indicate the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

For isoxazole derivatives, DFT calculations have been used to study their geometric and electronic properties, as well as to understand their stability and reactivity. researchgate.net While specific predictions for this compound are not available, such calculations would provide valuable insights into its chemical behavior and potential interactions with biological targets.

Internal Coordinate Mechanics (ICM)

Internal Coordinate Mechanics (ICM) is a computational method that uses internal coordinates (bond lengths, bond angles, and dihedral angles) to describe the geometry of a molecule. This approach is particularly efficient for conformational analysis and energy minimization, which are essential steps in molecular modeling and docking studies. ICM can be used to explore the potential energy surface of a molecule and identify its low-energy conformations. For a flexible molecule, understanding its preferred shapes is critical for predicting its biological activity.

Molecular Mechanics (MM2) Properties and Minimization

Molecular Mechanics (MM2) is a force-field method used to calculate the potential energy of a molecule based on a classical mechanical model of its structure. It is widely used for energy minimization, which is the process of finding the 3D arrangement of atoms with the lowest energy (the most stable conformation). MM2 can also be used to calculate various molecular properties, such as strain energy, which can provide insights into the stability of a molecule. While specific MM2 calculations for this compound are not documented, this method would be a standard approach for preparing its 3D structure for further computational analysis like docking.

Thermodynamic Constant Calculations (∆H, ∆S, ∆G)

Computational methods can be employed to calculate key thermodynamic constants such as enthalpy (∆H), entropy (∆S), and Gibbs free energy (∆G) for chemical reactions or conformational changes. These calculations are vital for understanding the spontaneity and equilibrium of chemical processes. Quantum mechanical methods, combined with statistical mechanics, can provide accurate estimates of these thermodynamic properties. For instance, the relative stability of different tautomers or conformers of a molecule can be determined by comparing their Gibbs free energies. Although no such calculations have been published for this compound, this type of study would be fundamental to a thorough understanding of its chemical properties.

Biological and Medicinal Chemistry Research Applications

Antimicrobial Activity Studies: A Void in the Data

There is currently no available data on the efficacy of 1-(5-Methylisoxazol-3-yl)ethanone against common bacterial strains, its spectrum of activity against Gram-positive and Gram-negative bacteria, or its structure-activity relationships as an antimicrobial agent.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No studies have been published that report the testing of this compound for its ability to inhibit the growth of Staphylococcus aureus, Escherichia coli, or any other specific bacterial pathogens. Consequently, there is no data to populate a table on its minimum inhibitory concentrations (MIC) or other measures of antimicrobial efficacy.

Activity Against Gram-Positive and Gram-Negative Bacteria

Without specific studies, it is impossible to determine whether this compound possesses any activity against either Gram-positive or Gram-negative bacteria. The antimicrobial properties reported for its more complex derivatives cannot be extrapolated to the parent compound, as the observed activities are likely influenced by the additional functional groups and structural motifs present in those larger molecules.

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The development of structure-activity relationships requires a dataset of structurally related compounds and their corresponding biological activities. As there is no reported antimicrobial activity for this compound, no SAR studies have been conducted to understand how modifications to its chemical structure would impact its potential antimicrobial effects.

Anti-inflammatory Properties and Mechanisms: An Unexplored Area

Similar to the antimicrobial research, the anti-inflammatory potential of this compound has not been a subject of direct investigation. While some complex isoxazole (B147169) derivatives have been explored for their anti-inflammatory effects, no such data exists for this specific compound.

Inhibition of Inflammatory Enzymes and Pathways

There is no information available regarding the ability of this compound to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Research on related structures, such as certain celecoxib (B62257) analogs containing a 5-methyl-3-phenylisoxazole (B91872) core, has shown COX-2 inhibitory activity, but this cannot be directly attributed to the simpler this compound structure.

Modulation of Cytokine Production

The effect of this compound on the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1beta (IL-1β), has not been studied. Therefore, its potential to modulate the immune response at the cellular level remains unknown.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs. A study focusing on novel isoxazole derivatives has demonstrated their potential as selective COX-2 inhibitors. Although the specific compound this compound was not directly tested, a series of synthesized isoxazole derivatives showed significant in vitro inhibitory activity against the COX-2 enzyme.

One study synthesized a new series of isoxazole derivatives and evaluated their anti-inflammatory effects through in vitro COX-1 and COX-2 enzyme inhibitory assays. Several of the tested compounds exhibited potent inhibitory activity against COX-2, with some showing high selectivity over COX-1. For instance, compound C6 was identified as the most potent, with an IC50 value of 0.55 ± 0.03 µM for COX-2. Similarly, compounds C5 and C3 also displayed strong COX-2 inhibition with IC50 values of 0.85 ± 0.04 µM and 0.93 ± 0.01 µM, respectively nih.gov. These findings suggest that the isoxazole scaffold is a promising template for the design of selective COX-2 inhibitors. The diarylheterocyclic class of inhibitors, which includes some isoxazoles, is known to be highly selective for COX-2 due to distinct inhibitory mechanisms for each isoenzyme nih.gov.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Isoxazole Derivatives
CompoundCOX-2 IC50 (µM)
C3 0.93 ± 0.01
C5 0.85 ± 0.04
C6 0.55 ± 0.03
Data sourced from a study on new isoxazole derivatives as COX inhibitors. nih.gov

Antioxidant Activity Investigations

The search for novel antioxidants is crucial in combating oxidative stress-related diseases. The isoxazole nucleus has been a scaffold of interest in this area.

Antileukemic Activity and Cell Line Studies

The isoxazole scaffold has been incorporated into various molecules demonstrating anticancer properties, including activity against leukemia cell lines.

Novel indole-based 4,5-dihydroisoxazole derivatives have been synthesized and screened for their antiproliferative activity against a panel of cancer cell lines, including the leukemia cell lines Jurkat and HL-60. One compound, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1 ), exhibited high selectivity towards these leukemia cells with minimal toxicity to noncancerous cells. acs.org DHI1 was found to inhibit the migration and invasiveness of Jurkat and HL-60 cells and induce cell cycle arrest. acs.org

Furthermore, another study investigated the pro-apoptotic activity of novel synthetic isoxazole derivatives, specifically 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, on the K562 human myelogenous leukemia cell line. nih.govresearchgate.net Several of these derivatives demonstrated significant antiproliferative and pro-apoptotic activities, inducing both early and late apoptosis in K562 cells. nih.gov For example, compounds 4 , 7 , 8 , 9 , and 11 were particularly effective in inducing apoptosis. nih.gov Curcumin-derived isoxazoles have also shown marked cytotoxicity against the K562 cell line. mdpi.com

Table 2: Antiproliferative Activity of Selected Isoxazole Derivatives on Leukemia Cell Lines
Compound/Derivative ClassCell LineKey FindingsReference
Indole-based dihydroisoxazole (B8533529) (DHI1 )Jurkat, HL-60High selectivity, inhibits migration and invasion, induces cell cycle arrest. acs.org
3,4-Isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridinesK562Significant antiproliferative and pro-apoptotic activity. nih.govresearchgate.net
Curcumin-derived isoxazolesK562Marked cytotoxicity. mdpi.com

Other Reported Biological Activities of Isoxazole Derivatives

The versatility of the isoxazole ring extends to other therapeutic areas, including the development of antimicrobial agents.

Isoxazole derivatives have been investigated for their potential as antifungal agents. Studies on 3,5-substituted isoxazolidine (B1194047) derivatives have demonstrated their in vitro activity against various fungi, including Candida albicans, Trichophyton rubrum, and Aspergillus fumigatus. The substitutions at the C-5 position of the isoxazolidine ring were found to influence the degree and scope of antifungal activity. nih.gov In general, the activity of these derivatives was more potent against Trichophyton species compared to Aspergillus fumigatus and Candida albicans. cabidigitallibrary.org The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistant strains. nih.gov

The Dengue virus (DENV) represents a significant global health threat, and the development of effective antiviral therapies is a priority. The DENV NS2B/NS3 protease is a key enzyme in the viral replication cycle and a prime target for inhibitor development. nih.govmdpi.com While specific studies on this compound as a DENV inhibitor are limited, research on related heterocyclic compounds provides valuable insights.

Diaryl (thio)ethers and benzothiazole (B30560) derivatives have been identified as novel classes of DENV protease inhibitors, with some compounds exhibiting IC50 values in the low-micromolar range. nih.gov Furthermore, glycyrrhizic acid conjugates have also been investigated as potent inhibitors of the DENV-2 NS2B-NS3 protease. nih.gov These findings highlight the potential of targeting this viral enzyme and suggest that the isoxazole scaffold could be a valuable component in the design of new DENV inhibitors. The development of small molecule inhibitors against DENV is an active area of research, with compounds targeting various viral proteins and host factors. mdpi.comresearchgate.net

Anticancer Activity

Derivatives of various heterocyclic systems, some of which are structurally analogous to the isoxazole framework, have demonstrated notable anticancer properties. Research in this area has focused on synthesizing novel compounds and evaluating their cytotoxic effects against various cancer cell lines.

Hydrazone derivatives have been investigated for their anticancer potential. For instance, two novel hydrazone derivatives, MVB1 and MVB2, were synthesized and showed activity against the Ishikawa endometrial cancer cell line. Their mechanism is thought to involve the PI3K/AKT/mTOR pathway. mdpi.com

Thiazole (B1198619) derivatives have also been a subject of interest. A series of 5-ylidene-4-aminothiazol-2(5H)-one derivatives were synthesized and screened for their antitumor activity. These compounds displayed low to moderate anticancer activity across 60 cancer cell lines, with some showing significant selective action against leukemia, CNS cancer, renal cancer, and ovarian cancer cell lines. nih.gov Notably, (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one (IIIk) and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one (IIIp) were among the most active compounds. nih.gov

Furthermore, new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes have been synthesized and evaluated for their anticancer activities against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference
Hydrazone derivatives (MVB1, MVB2) Ishikawa (endometrial cancer) Active against endometrial cancer cells, potentially via the PI3K/AKT/mTOR pathway. mdpi.com
5-ylidene-4-aminothiazol-2(5H)-one derivatives Leukemia (CCRF-CEM, RPMI-8226), CNS cancer (U251), Renal cancer (RFX 393), Ovarian cancer (OVCAR) Low to moderate, selective anticancer activity. nih.gov
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione metal complexes Human colon adenocarcinoma (HT29), Human lung (A549) The manganese complex exhibited potential activity against both cell lines. mdpi.com
1,2,3-Triazol-quinobenzothiazine derivatives Human glioblastoma (SNB-19), Lung adenocarcinoma (A549), Breast cancer (T47D) High anticancer activity, with the 1,2,3-triazole system being important for cytotoxicity. nih.gov

Anticonvulsant Activity

The isoxazole nucleus is a component of various compounds investigated for their anticonvulsant effects. Research has explored derivatives of different heterocyclic systems for their ability to suppress seizures in preclinical models.

Derivatives of pyrrolidine-2,5-dione have shown anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz tests. nih.gov These compounds are thought to act by blocking sodium and/or calcium ion channels. nih.gov

Isatin-based derivatives have also emerged as promising anticonvulsant agents. A series of isatin-containing derivatives demonstrated protection in both MES and pentylenetetrazole (PTZ) induced seizure models in mice, with low neurotoxicity. nih.gov Specifically, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov

Furthermore, O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime have been synthesized and evaluated, showing moderate to significant anticonvulsant activity against pentylenetetrazole-induced convulsions in mice when compared to diazepam. thieme-connect.de

Table 2: Anticonvulsant Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class Animal Model Key Findings Reference
Pyrrolidine-2,5-dione derivatives Mice (MES, scPTZ, 6-Hz tests) Showed anticonvulsant activity, likely through ion channel blocking. nih.gov
Isatin-based derivatives Mice (MES and PTZ models) Exhibited favorable protection with high safety levels. nih.gov
O-alkylated 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime derivatives Mice (Pentylenetetrazole-induced convulsions) Moderate to significant activity compared to diazepam. thieme-connect.de
1-[3-(4-Aminophenyl)-3-oxopropanoyl]- 5,5-diphenylimidazolidine-2,4-dione derivatives Strychnine-induced convulsion model Compounds with electron-withdrawing groups showed higher activity. jpionline.org

Antitubercular Activity

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds.

A series of 1,2,3-triazolyl fatty acid derivatives were synthesized and tested against Mycobacterium tuberculosis, with several analogues displaying activity at micromolar concentrations. The most potent compounds had the triazole moiety at the C-2 position with a carbon chain of eight or ten atoms. nih.gov

Another study focused on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives. Several of these compounds were found to be potent inhibitors of M. tuberculosis H37Rv growth in vitro. nih.gov

Table 3: Antitubercular Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class Target Organism Key Findings Reference
1,2,3-Triazolyl fatty acid derivatives Mycobacterium tuberculosis Several analogues active at micromolar concentrations. nih.gov
5-Methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives Mycobacterium tuberculosis H37Rv Potent inhibitors of mycobacterial growth. nih.gov

Immunomodulatory Activity

A derivative of an isoxazolo[5,4-e]-1,2,4-triazepine, RM33, which shares the isoxazole core, has been shown to possess significant immunosuppressive and anti-inflammatory properties. nih.gov In vivo studies in mouse and rat models demonstrated that RM33 affects both humoral and cellular immune responses. nih.gov The compound was found to enhance the production of cyclooxygenase 2 in lipopolysaccharide-stimulated splenocytes, suggesting a potential anti-inflammatory mechanism. nih.gov

Table 4: Immunomodulatory Activity of an Isoxazole Derivative

Compound Model Key Findings Reference
RM33 (isoxazolo[5,4-e]-1,2,4-triazepine derivative) Murine and human in vitro models; mouse and rat in vivo models Significant immunosuppressive and anti-inflammatory properties; affects humoral and cellular immunity. nih.gov

Antidiabetic Activity

Derivatives containing the 5-methylisoxazol-3-yl moiety have been investigated for their potential in managing diabetes. A study on novel beta-amino ketone derivatives containing the sulfamethoxazole (B1682508) moiety, which includes the 5-methylisoxazol-3-yl group, showed promising results. nih.gov These compounds exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, and also acted as moderate activators of the peroxisome proliferator-activated receptor response element (PPRE). nih.gov One compound, in particular, showed a PPRE agonist activity that was 66.35% of that of the positive control, pioglitazone. nih.gov

Table 5: Antidiabetic Activity of 5-Methylisoxazol-3-yl Containing Derivatives

Compound/Derivative Class Target/Assay Key Findings Reference
4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives PTP1B inhibition, α-glucosidase inhibition, PPRE activation Exhibited inhibitory activity against key diabetic targets and acted as PPRE agonists. nih.gov

Anti-HIV Activity

The development of novel anti-HIV agents is a critical area of research, and various heterocyclic compounds have been explored for this purpose. A study on 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione and its derivatives showed antiviral activity against HIV-1. The parent compound produced a 100% reduction in viral replication at a concentration of 50 µg/mL. nih.gov A review of tri-substituted 1,3,5-triazine (B166579) derivatives highlighted their promise in inhibiting both drug-sensitive and drug-resistant variants of HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Table 6: Anti-HIV Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class Virus Strain Key Findings Reference
5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivatives HIV-1 The parent compound showed 100% reduction of viral replication at 50 µg/mL. nih.gov
Tri-substituted 1,3,5-triazine derivatives HIV-1 (wild-type and resistant strains) Promising as NNRTIs, inhibiting drug-sensitive and resistant variants. nih.gov

Mechanism of Biological Action at Molecular Level

The molecular mechanisms underlying the biological activities of this compound derivatives are diverse and depend on the specific structural modifications of the parent scaffold.

For antidiabetic activity, derivatives containing the 5-methylisoxazol-3-yl moiety have been shown to act through multiple mechanisms. These include the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, as well as the activation of peroxisome proliferator-activated receptor response elements (PPRE). nih.gov The interaction of these compounds with specific molecular targets, such as the bromophenyl group engaging in π-π interactions and the isoxazole ring forming hydrogen bonds, can modulate enzyme and receptor activity. nih.gov

In the context of immunomodulation, the isoxazolo[5,4-e]-1,2,4-triazepine derivative RM33 has been found to elicit changes in cellular signaling pathways associated with cell activation and to enhance the production of cyclooxygenase 2, suggesting a molecular basis for its anti-inflammatory effects. nih.gov

For anti-HIV activity, tri-substituted 1,3,5-triazine derivatives, which are structurally distinct but provide insight into potential mechanisms for heterocyclic compounds, are believed to interact with enzyme protein residues through significant π-π interactions and hydrogen bonding to inhibit the proliferation of viral genomes. nih.gov

Interaction with Molecular Targets

Derivatives of isoxazole have been shown to interact with a variety of molecular targets, playing a role in the modulation of key biological pathways. These interactions are fundamental to their observed pharmacological effects.

One significant area of research has been the interaction of isoxazole derivatives with enzymes. For instance, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. acs.org A study on a series of novel isoxazole derivatives revealed their potential to inhibit different isoforms of human carbonic anhydrase (hCA), with some compounds showing modest inhibitory potency against hCA I and VII. nih.gov Another study reported the synthesis of isoxazole derivatives that exhibited significant inhibitory action against the CA enzyme. acs.org

Furthermore, isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. frontiersin.org Research has demonstrated that some synthesized isoxazole derivatives exhibit potent and selective inhibition of COX-2. frontiersin.org The isoxazole ring is also a core component of the COX-2 inhibitor valdecoxib. wikipedia.org Additionally, some isoxazole derivatives have been studied as potential inhibitors of enzymes from the CYP450 family. nih.gov

In addition to enzymes, isoxazole derivatives have been designed to target specific receptors. For example, aryl isoxazole derivatives have been developed as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a promising target for treating neuropathic pain. nih.gov Another study focused on designing isoxazole derivatives as ligands for the nicotinic acetylcholine (B1216132) receptor, with some compounds showing analgesic properties. nih.gov The well-known neurotransmitter agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) features an isoxazole ring and is a key tool in neuroscience research. wikipedia.org

Steroidal derivatives incorporating an isoxazole moiety have been synthesized and shown to interact with the androgen receptor and inhibit the activity of CYP17A1, an enzyme crucial in androgen biosynthesis, suggesting their potential in treating prostate cancer. umtm.cz

Table 1: Examples of Molecular Targets of Isoxazole Derivatives

Molecular Target Type of Interaction Therapeutic Area/Application Reference(s)
Carbonic Anhydrases (CAs) Inhibition Various physiological processes acs.orgnih.gov
Cyclooxygenases (COX-1/COX-2) Inhibition Anti-inflammatory frontiersin.orgwikipedia.org
Cytochrome P450 (CYP) Enzymes Inhibition Anticancer nih.gov
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Neuropathic pain nih.gov
Nicotinic Acetylcholine Receptor Ligand binding Analgesia nih.gov
AMPA Receptor Agonism Neuroscience research wikipedia.org
Androgen Receptor & CYP17A1 Inhibition/Antagonism Prostate cancer umtm.cz

Modification of Enzyme and Receptor Activity

The interaction of isoxazole derivatives with their molecular targets leads to the modification of enzyme and receptor activity, which forms the basis of their therapeutic potential.

Enzyme Activity Modification:

The inhibitory effect of isoxazole derivatives on enzyme activity has been quantified in several studies. For instance, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were evaluated for their inhibition of human carbonic anhydrase isoforms. nih.gov While most compounds were weak inhibitors, compound 15 showed a modest inhibition potency against hCA I with a Ki of 73.7 μM and against hCA VII with a Ki of 85.8 μM. nih.gov Compounds 19 and 25 exhibited hCA II inhibition with Ki values of 96.0 μM and 87.8 μM, respectively. nih.gov

In the context of cyclooxygenase inhibition, newly synthesized isoxazole derivatives demonstrated significant dose-dependent inhibition of COX-2 in vitro. frontiersin.org Among the tested compounds, C6 , C5 , and C3 were identified as the most potent COX-2 inhibitors. frontiersin.org Another study on isoxazole analogs of arjunolic acid revealed their potent inhibitory activity against α-glucosidase and tyrosinase enzymes. mdpi.com For example, isoxazole-bearing molecules displayed significant α-glucosidase inhibition, comparable to the standard drug acarbose. mdpi.com

Receptor Activity Modification:

Aryl isoxazole derivatives have been shown to act as antagonists of the mGluR1 receptor, effectively blocking its signaling, which is implicated in chronic pain. nih.gov Similarly, isoxazole derivatives designed as analogs of the alkaloid epibatidine (B1211577) have been evaluated for their interaction with nicotinic acetylcholine receptors. nih.gov Compound 2-(3-methyl-5-isoxazolyl)pyridine (3) from this series exhibited a notable analgesic profile, which was partially reversed by the nicotinic receptor antagonist mecamylamine, confirming its interaction with this receptor system. nih.gov

Table 2: Modification of Enzyme and Receptor Activity by Isoxazole Derivatives

Compound/Derivative Class Target Effect Measured Potency (Ki/IC50) Reference(s)
N-(5-methyl-isoxazol-3-yl)...benzenesulfonamides hCA I Inhibition Ki = 73.7 μM (for compound 15) nih.gov
N-(5-methyl-isoxazol-3-yl)...benzenesulfonamides hCA II Inhibition Ki = 87.8 μM (for compound 25) nih.gov
N-(5-methyl-isoxazol-3-yl)...benzenesulfonamides hCA VII Inhibition Ki = 85.8 μM (for compound 15) nih.gov
Isoxazole derivatives COX-2 Inhibition Potent inhibition by compounds C3, C5, C6 frontiersin.org
Isoxazole analogs of arjunolic acid α-glucosidase Inhibition Significant inhibition mdpi.com
Isoxazole analogs of arjunolic acid Tyrosinase Inhibition IC50 = 14.3 ± 7.6 μM (for compound 2e) mdpi.com
Aryl isoxazole derivatives mGluR1 Antagonism Orally active in vivo nih.gov
2-(3-methyl-5-isoxazolyl)pyridine (3) Nicotinic Acetylcholine Receptor Ligand binding (analgesic effect) Not specified nih.gov

Interaction with Microbial Cell Membranes

The isoxazole nucleus is a key pharmacophore in a number of antimicrobial agents. researchgate.netresearchgate.netipindexing.com Derivatives of isoxazole have demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi. researchgate.netmdpi.comresearchgate.net This antimicrobial potential is a significant area of research, with studies exploring their efficacy and mechanism of action, which may involve interaction with and disruption of microbial cell membranes.

A variety of isoxazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. mdpi.comresearchgate.net For example, isoxazole-containing chalcones and their dihydropyrazole derivatives have been evaluated for their antimicrobial properties. mdpi.com In one study, chalcone (B49325) derivative 28 , which contains a 2,4,6-trimethoxyphenyl ring, was found to be a potent antibacterial agent with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was more potent than the standard drug ciprofloxacin. mdpi.com The same compound also exhibited antifungal activity with an MIC of 2 µg/mL. mdpi.com

Another study investigated the antimicrobial effects of 15 different isoxazole derivatives against S. aureus, P. aeruginosa, and C. albicans. nih.gov The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov The antibacterial activity of synthesized isoxazole derivatives is often determined using methods like the agar (B569324) cup and plate method or serial dilution to measure the MIC. ipindexing.com

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound/Derivative Class Target Microorganism(s) Activity MIC/IC50 Reference(s)
Isoxazole-containing chalcone (compound 28) Bacteria Potent antibacterial 1 µg/mL mdpi.com
Isoxazole-containing chalcone (compound 28) Fungi Antifungal 2 µg/mL mdpi.com
Dihydropyrazole derivative (compound 46) Fungi Excellent antifungal IC50 = 2 ± 1 µg/mL mdpi.com
Isoxazole derivatives S. aureus, B. cereus Antibacterial MIC = 31.25 - 500 µg/mL researchgate.net
Isoxazole derivatives E. coli, P. aeruginosa Antibacterial Moderate activity researchgate.net

Drug Discovery and Lead Compound Development

The isoxazole scaffold is a valuable starting point in drug discovery for the development of new therapeutic agents. researchgate.netbiomedres.us The process of identifying a promising "hit" compound and optimizing it into a "lead" compound with enhanced potency, selectivity, and favorable pharmacokinetic properties is a cornerstone of medicinal chemistry. biosolveit.deyoutube.cominnoserlaboratories.com Isoxazole derivatives, including those related to This compound , are actively explored in this context.

The synthesis of novel isoxazole derivatives is a key strategy in the search for new lead compounds. frontiersin.orgnih.govnih.gov For instance, the synthesis and biological evaluation of aryl isoxazole derivatives led to the identification of several compounds that are orally active in vivo as mGluR1 antagonists, making them promising leads for the treatment of neuropathic pain. nih.gov Similarly, the development of new isoxazole derivatives as nicotinic acetylcholine receptor ligands has yielded compounds with analgesic properties, which could be further optimized. nih.gov

Lead optimization often involves the systematic modification of the initial hit structure to improve its drug-like properties. biosolveit.deyoutube.com This can include altering substituents on the isoxazole ring or attaching it to other molecular scaffolds to explore structure-activity relationships (SARs). biosolveit.de For example, a study on SRC-3 inhibitors for cancer therapy involved the optimization of a hit compound, leading to the discovery of two lead compounds with potent cytotoxicity against cancer cell lines and acceptable pharmacokinetic profiles. ipindexing.com

The versatility of the isoxazole ring allows for its incorporation into a wide range of molecular frameworks, leading to the discovery of compounds with diverse biological activities. researchgate.netresearchgate.net This makes the isoxazole moiety a privileged structure in the design of new lead compounds for various therapeutic targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Bioactivity

The core structure of 1-(5-Methylisoxazol-3-yl)ethanone is a versatile platform for creating new derivatives with potentially enhanced biological activities. Research is increasingly focused on targeted modifications to interact with specific biological systems.

A significant area of exploration is the synthesis of benzenesulfonamide (B165840) derivatives incorporating the 5-methylisoxazole (B1293550) moiety. researchgate.net These compounds are being investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are involved in various physiological and pathological processes. In one study, a series of N-(5-methylisoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and tested for their inhibitory potential against hCA I, II, VII, and XII. researchgate.net While many of the synthesized compounds showed weak inhibition, certain derivatives emerged as promising leads for further development. researchgate.net For instance, compound 15 showed modest inhibition of hCA I and hCA VII, while compounds 19 and 25 exhibited inhibitory activity against hCA II. researchgate.net These findings suggest that even with weak initial results, the scaffold holds potential for developing more potent and selective inhibitors through further structural optimization. The modification of natural products with isoxazole (B147169) fragments is another promising strategy. For example, a curcumin (B1669340) derivative where the diketone group was replaced by an isoxazole ring showed significantly greater cytotoxicity against breast cancer cells (MCF7) than the parent compound. mdpi.com

Table 1: Inhibitory Activity of Selected N-(5-methyl-isoxazol-3-yl) Benzenesulfonamide Derivatives researchgate.net

CompoundTarget IsoenzymeInhibition Constant (Ki)
15 hCA I73.7 µM
15 hCA VII85.8 µM
19 hCA II96.0 µM
25 hCA II87.8 µM

This table showcases the potential of derivatization to achieve specific biological activities, highlighting leads for future inhibitor design.

Advanced Mechanistic Elucidation of Biological Effects

As novel derivatives are developed, a deeper understanding of their mechanism of action at the molecular level becomes critical. For many isoxazole-based compounds, the precise way they exert their biological effects is not fully understood.

For example, in the case of the N-(5-methyl-isoxazol-3-yl) benzenesulfonamide derivatives that inhibit carbonic anhydrase, the mechanism for this class of secondary sulfonamide inhibitors is described as "poorly understood". researchgate.net This knowledge gap presents a significant research opportunity. Future studies will likely employ advanced techniques such as X-ray crystallography to determine the binding modes of these inhibitors to the active sites of different hCA isoforms. Computational modeling and simulation can further illuminate the structure-activity relationships, guiding the design of next-generation inhibitors with improved potency and selectivity. Furthermore, the weak N-O bond inherent to the isoxazole ring is known to be a site for potential ring cleavage, which can be a key step in the mechanism of action for some derivatives. mdpi.comnih.gov Investigating this cleavage under physiological conditions could reveal novel activation pathways or metabolic fates.

Application in Materials Science and Other Fields

Beyond its traditional role in medicinal chemistry, the isoxazole scaffold is emerging as a valuable component in the development of advanced functional materials. researchgate.net The unique electronic properties of the electron-rich isoxazole ring make its derivatives promising candidates for applications in organic electronics. wikipedia.orgresearchgate.networldscientific.com

Researchers are exploring isoxazole derivatives as organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.networldscientific.com Theoretical studies using density functional theory (DFT) have been conducted on derivatives like 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol to investigate their charge transport and optoelectronic properties. worldscientific.com These studies indicate that isoxazole derivatives can be engineered to have good hole transport capabilities, making them suitable for use in electronic devices. worldscientific.com The potential for these compounds in nonlinear optical (NLO) applications is also being recognized. worldscientific.com

Another area of interest is the development of liquid crystals. researchgate.netnih.gov By incorporating the isoxazole scaffold into larger molecular structures, scientists can create materials that exhibit mesomorphic phases, which are crucial for display technologies and sensors. nih.gov The electrochemical properties of isoxazoles are also being harnessed. Studies involving cyclic voltammetry show that the isoxazole ring can undergo oxidation, a property that could be exploited in the design of electrochemical sensors or as a building block in redox-active polymers. nih.govrsc.org

Table 2: Theoretical Optoelectronic Properties of Selected Isoxazole Derivatives worldscientific.com

CompoundPropertyValue
1 (2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol)First Hyperpolarizability (β)19 times larger than urea
2 (1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol)First Hyperpolarizability (β)21 times larger than urea

This table highlights the significant nonlinear optical potential of isoxazole derivatives, suggesting their utility in advanced photonic materials.

Green Chemistry Approaches in Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives, including those starting from this compound, is undergoing a paradigm shift towards more environmentally friendly methods. Green chemistry principles are being actively integrated to reduce waste, avoid hazardous solvents, and lower energy consumption. rsc.org

Several innovative green synthetic protocols have been reported for producing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which are structurally related to derivatives of the title compound. One such method employs an amine-functionalized cellulose (B213188) catalyst in water, allowing for high yields at room temperature. researchgate.net Another approach utilizes natural sunlight as a clean and inexpensive energy source for the reaction, again in water, achieving product yields of 89-97% in as little as 17-40 minutes. worldscientific.com Other green catalysts and media being explored include:

An agro-waste-based solvent medium derived from orange peels, used at a moderate temperature of 60 °C. nih.gov

Pyruvic acid, a biodegradable catalyst, in an aqueous medium, sometimes enhanced with ultrasound irradiation. wikipedia.org

Dowex1-x8OH, an ion-exchange resin, which acts as a recyclable catalyst in water. rsc.org

These methods not only offer high efficiency and yields (often in the 86-92% range) but also feature simple work-up procedures, the use of non-toxic and renewable resources, and significant energy savings, aligning with the goals of sustainable chemical manufacturing. nih.gov

Collaborative Research in Translational Science

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic agent or advanced material is complex and requires a multidisciplinary approach. Collaborative research is essential for translating basic scientific discoveries into real-world applications. rsc.org

An excellent example is the research into carbonic anhydrase inhibitors, which involved a collaboration between researchers in India and Italy. researchgate.net This partnership brought together expertise in chemical synthesis (designing and creating the novel derivatives at the University of Delhi) and biological evaluation (testing the compounds against various enzyme isoforms at the Università degli Studi di Firenze and the Istituto di Biostrutture e Bioimmagini). researchgate.net Such international and inter-institutional collaborations pool diverse knowledge, resources, and perspectives, accelerating the pace of discovery. Future progress in the field will increasingly depend on these synergistic partnerships between synthetic chemists, pharmacologists, materials scientists, and clinicians to bridge the gap between fundamental research and tangible outcomes in medicine and technology.

Q & A

Basic: What are the optimal synthetic routes for 1-(5-Methylisoxazol-3-yl)ethanone?

Answer:
The synthesis typically involves cyclocondensation of acetylacetone derivatives with aryl oximes under controlled conditions. A validated method includes:

  • Step 1: Reacting acetylacetone with sodium hydroxide in methanol at 0–5°C to maintain pH 10.
  • Step 2: Adding aryl oxime (e.g., 5-methylisoxazole-3-amine) and stirring for 1–2 hours under reflux.
  • Step 3: Monitoring reaction progress via TLC (petroleum ether:ethyl acetate, 70:30) and precipitating the product using ice-cold water .
    Key reagents: Acetyl chloride, glacial acetic acid, and aryl oximes. Critical conditions: Temperature control (0–5°C initial, followed by reflux) and pH adjustment to minimize side reactions .

Basic: How is this compound characterized for purity and structural integrity?

Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate. Retention time and peak symmetry indicate purity .
  • NMR: 1^1H NMR (400 MHz, DMSO-d6) should show signals at δ 2.4 (s, 3H, CH3_3-isoxazole), δ 2.6 (s, 3H, COCH3_3), and δ 6.2 (s, 1H, isoxazole-H). Discrepancies suggest impurities or tautomeric forms .
  • Mass Spectrometry: Expected molecular ion [M+H]+^+ at m/z 154.1. Fragmentation patterns (e.g., loss of COCH3_3) confirm the structure .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

  • Unexpected NMR Peaks: Perform 2D NMR (e.g., HSQC, HMBC) to distinguish between tautomers or regioisomers. For example, isoxazole ring protons show distinct coupling patterns in COSY .
  • HPLC Purity vs. Biological Activity Discrepancies: Use preparative HPLC to isolate fractions and re-test bioactivity. This identifies inactive impurities masking true efficacy .
  • Mass Spec Anomalies: Compare with computational fragmentation models (e.g., MassFrontier) to assign unexpected peaks to degradation products .

Advanced: What reaction conditions minimize byproduct formation during synthesis?

Answer:
Byproducts (e.g., acetylated intermediates or dimerization products) arise from:

  • Excessive Acetyl Chloride: Use stoichiometric equivalents (1:1.2 substrate:acetyl chloride) to avoid over-acylation .
  • Incomplete Cyclization: Optimize reaction time (2–3 hours) and add catalytic p-toluenesulfonic acid (0.1 eq) to promote ring closure .
  • Temperature Control: Maintain reflux at 80–85°C; higher temperatures degrade the isoxazole ring .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The isoxazole ring’s electron-rich region shows affinity for hydrophobic pockets .
  • MD Simulations: Simulate ligand-protein stability in GROMACS (50 ns trajectory). Key interactions include hydrogen bonds between the ketone group and Arg120 in the target protein .
  • QSAR Studies: Correlate substituent effects (e.g., methyl group position) with bioactivity using Gaussian-derived descriptors .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

  • Continuous Flow Reactors: Enhance scalability and reduce side reactions (e.g., 20% yield increase vs. batch methods) .
  • Catalyst Screening: Test Pd/C (5% wt) for hydrogenation steps or CuI for cross-coupling reactions .
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylisoxazol-3-yl)ethanone
Reactant of Route 2
1-(5-Methylisoxazol-3-yl)ethanone

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